
ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate is a fluorinated organic compound with the molecular formula C12H13F3N2O4. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenylcarbamoyl group attached to an alaninate backbone. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
[ \text{C}_5\text{H}_5\text{F}_3\text{O}_3 + \text{C}7\text{H}5\text{N}\text{O} \rightarrow \text{C}{12}\text{H}{13}\text{F}_3\text{N}_2\text{O}_4 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxo-N-(phenylcarbamoyl)alaninate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzymes by forming stable complexes with their active sites. The hydroxy and phenylcarbamoyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate can be compared with other fluorinated compounds such as:
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenoxyacetyl)alaninate
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-(3-pyridinylcarbonyl)-L-alaninate
- Ethyl 3,3,3-trifluoro-2-hydroxy-N-[(4-methylphenyl)sulfonyl]-L-alaninate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the phenylcarbamoyl group in this compound imparts unique properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H13F3N2O4 |
|---|---|
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(phenylcarbamoylamino)propanoate |
InChI |
InChI=1S/C12H13F3N2O4/c1-2-21-9(18)11(20,12(13,14)15)17-10(19)16-8-6-4-3-5-7-8/h3-7,20H,2H2,1H3,(H2,16,17,19) |
Clave InChI |
GBWHYVMJDUUHHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


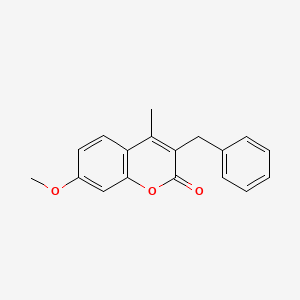
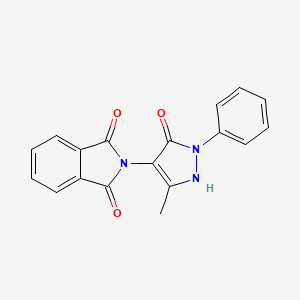
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
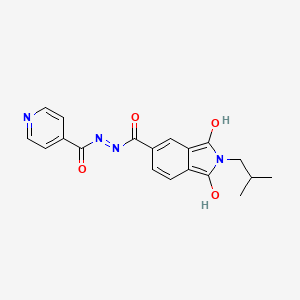
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)
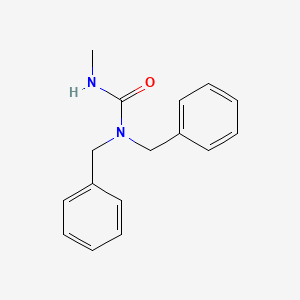
![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)
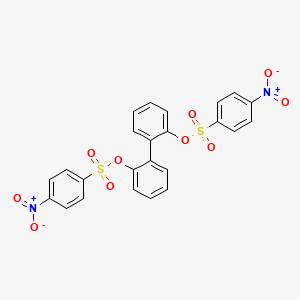
![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)
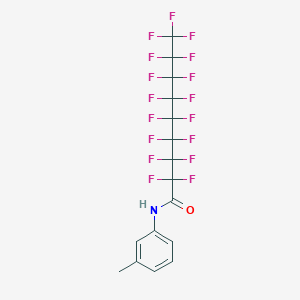
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)
![2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12465643.png)
![(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetonitrile (non-preferred name)](/img/structure/B12465651.png)
